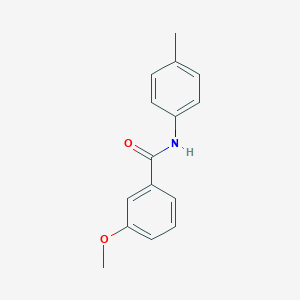![molecular formula C27H21NO4S2 B375709 5-{[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B375709.png)
5-{[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a chromenyl group, a thiazolidinone ring, and a sulfanylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 4-phenyl-4H-chromen-3-amine to form an intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final thiazolidinone product. The reaction conditions often involve refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-{[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted thiazolidinone derivatives with new functional groups.
Scientific Research Applications
5-{[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-{[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylidene]-2-thioxo-1,3-thiazolidin-4-one
- (5E)-5-[[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylidene]-2-oxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of 5-{[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one lies in its specific structural features, such as the presence of both a chromenyl group and a thiazolidinone ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C27H21NO4S2 |
|---|---|
Molecular Weight |
487.6g/mol |
IUPAC Name |
(5E)-5-[[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H21NO4S2/c1-30-21-13-12-17(14-22(21)31-2)25-19(15-23-26(29)28-27(33)34-23)24(16-8-4-3-5-9-16)18-10-6-7-11-20(18)32-25/h3-15,24H,1-2H3,(H,28,29,33)/b23-15+ |
InChI Key |
SQRVYQAWBZXHPY-HZHRSRAPSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=C(C(C3=CC=CC=C3O2)C4=CC=CC=C4)C=C5C(=O)NC(=S)S5)OC |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=C(C(C3=CC=CC=C3O2)C4=CC=CC=C4)/C=C/5\C(=O)NC(=S)S5)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(C3=CC=CC=C3O2)C4=CC=CC=C4)C=C5C(=O)NC(=S)S5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[3-fluoro({2-nitrophenyl}sulfanyl)anilino]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B375626.png)
![6,24-Diethoxy-13,14,16,17,31,32,34,35-octahydrotetrabenzo[d,m,r,a_1_][1,3,6,9,12,15,17,20,23,26,2,16]decaoxadiphosphacyclooctacosine 6,24-dioxide](/img/structure/B375629.png)
![3-(acetylamino)-5-(acetyloxy)-6-[(acetyloxy)methyl]-2-[(2,4-dichlorobenzyl)oxy]tetrahydro-2H-pyran-4-yl acetate](/img/structure/B375632.png)


![4-methyl-N-[2-(1-naphthyl)-1-(3-toluidinocarbonyl)vinyl]benzamide](/img/structure/B375637.png)
![2-(allylsulfanyl)-3-methyl-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B375638.png)
![N-[2-(9-anthryl)-1-(4-toluidinocarbonyl)vinyl]-4-methylbenzamide](/img/structure/B375640.png)
![ethyl 5,5-dimethyl-2-[(3,4,5-trimethoxybenzoyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B375641.png)
![Ethyl 4-[[3-(4-ethoxycarbonylanilino)quinoxalin-2-yl]amino]benzoate](/img/structure/B375643.png)
![2-[(2-hydroxyethyl)amino]-3-phenyl-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B375647.png)
![{2,6-Ditert-butyl-1'-[(4-methylphenyl)sulfonyl]-1-oxo-1',2',3',4'-tetrahydrospiro[2,5-cyclohexadiene-4,3'-quinoxaline]-2'-yl}(3-nitrophenyl)methanone](/img/structure/B375648.png)
![2-(ethylsulfanyl)-3-methyl-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B375649.png)
![2,4-Bis(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B375652.png)
